molecular formula C5H3F3N2OS B1612743 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide CAS No. 59134-92-8

2,2,2-trifluoro-N-(thiazol-4-yl)acetamide

Cat. No. B1612743
CAS RN: 59134-92-8
M. Wt: 196.15 g/mol
InChI Key: SHLAEVGWZIFJCZ-UHFFFAOYSA-N
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Patent
US03939172

Procedure details

A mixture of 50 g. (0.182 mole) of 2-bromo-4-trifluoroacetamidothiazole 36.5 g. (0.268 mole) of sodium acetate, trihydrate and 16.6 g. of 10% palladium on carbon in 1.5 l. of absolute ethanol is hydrogenated at one atmosphere over 18 hours at room temperature. The catalyst is filtered off and washed well with ethanol. The filtrate is evaporated to dryness and the residue extracted several times with warm methylene chloride. The combined extracts are evaporated to dryness and the residue crystallized from carbon tetrachloride (activated carbon treatment) to give 25 g (70%) of heavy white crystals m.p. 138°-9°C. Recrystallization of the second crop obtained from the mother liquor raises the yield to 28.5 g. (80%). The product can also be satisfactorily recrystallized from ethanol/water mixtures.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
0.268 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([NH:7][C:8](=[O:13])[C:9]([F:12])([F:11])[F:10])[N:6]=1.O.O.O.C([O-])(=O)C.[Na+]>[Pd].C(O)C>[F:12][C:9]([F:10])([F:11])[C:8]([NH:7][C:5]1[N:6]=[CH:2][S:3][CH:4]=1)=[O:13] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
BrC=1SC=C(N1)NC(C(F)(F)F)=O
Step Two
Name
Quantity
0.268 mol
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50 g
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed well with ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the residue extracted several times with warm methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined extracts are evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue crystallized from carbon tetrachloride (activated carbon treatment)

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NC=1N=CSC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.